1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid
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Overview
Description
1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid is a compound of significant interest in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the reaction of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the reaction of alkenes with diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production often employs the alkene cyclopropanation method due to its efficiency and scalability. The use of diazo compounds and carbene intermediates is particularly favored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It influences pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of an aminomethyl group.
1-Aminocyclopropane-1-carboxylic acid: Lacks the phenyl group but shares the cyclopropane ring and amino acid functionality.
Uniqueness: 1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, phenyl group, and aminomethyl substituent, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4H,5-7,12H2,(H,13,14) |
InChI Key |
XPEBUJPYJGTOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CN)C(=O)O |
Origin of Product |
United States |
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